Technical Guide: L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride
Technical Guide: L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride
Executive Summary
L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride (commonly referred to as Lys-8 or Heavy Lysine ) is a highly specific stable isotope-labeled amino acid used primarily as a mass spectrometry internal standard in quantitative proteomics (SILAC) and metabolic tracing.
By replacing eight hydrogen atoms on the aliphatic side chain with deuterium (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The utility of Lys-8 relies on its isotopic purity and specific labeling pattern, which ensures that the
Technical Specifications
| Property | Specification |
| Chemical Name | L-Lysine-3,3,4,4,5,5,6,6- |
| Common Aliases | Lys-8, Heavy Lysine, |
| CAS Number (Labeled) | 344298-93-7 (Monohydrochloride) / 2330877-90-0 (Dihydrochloride) |
| CAS Number (Unlabeled) | 657-26-1 (L-Lysine HCl) |
| Chemical Formula | |
| Molecular Weight (Free Base) | 154.24 g/mol (Labeled) vs 146.19 g/mol (Unlabeled) |
| Mass Shift ( | +8.0502 Da |
| Isotopic Enrichment | Typically |
| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in ethanol |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram illustrates the specific deuteration pattern on the lysine side chain (carbons 3, 4, 5, and 6).[1]
Synthesis & Production Logic
Understanding the synthesis is crucial for interpreting background noise in MS data. Unlike general H/D exchange methods which can be labile, Lys-8 is produced via de novo organic synthesis using stable deuterated building blocks.
Synthetic Route
The high isotopic purity is typically achieved through the alkylation of a protected glycine equivalent (e.g., diethyl acetamidomalonate) with a perdeuterated C4 electrophile.
-
Precursor Selection: The core deuterated block is often derived from 1,4-butanediol-d8 or succinic anhydride-d4 (reduced), converted to 1,4-dibromobutane-d8 .
-
Alkylation: The glycine enolate attacks the deuterated halide, attaching the full
side chain. -
Deprotection: Hydrolysis removes the protecting groups, yielding L-Lysine-d8.
-
Resolution: If a racemic synthesis is used, enzymatic resolution (e.g., Acylase I) separates the L-isomer.
Why this matters: This method ensures that the deuterium atoms are non-exchangeable under physiological conditions (pH 7.4, 37°C), guaranteeing that the mass tag remains stable during long-term cell culture.
Primary Application: SILAC Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. Lys-8 is the reagent of choice (often paired with Arg-10) because Trypsin cleaves specifically at Lysine and Arginine residues, ensuring every tryptic peptide carries at least one label.
Mechanism of Action
-
Incorporation: Cells are grown in media where natural Lysine is replaced entirely by Lys-8.
-
Metabolic Integration: Over 5-6 cell doublings, the cellular machinery incorporates Lys-8 into all newly synthesized proteins.
-
Quantification: "Heavy" (Lys-8) and "Light" (Lys-0) samples are mixed 1:1. In the mass spectrometer, chemically identical peptides appear as doublets separated by exactly 8 Daltons (or multiples thereof).
Validated SILAC Protocol
Reagents:
-
Heavy Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine-d8 HCl .
-
Light Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine HCl (Unlabeled) .
Workflow:
-
Adaptation Phase:
-
Thaw cells and split into two populations: Light and Heavy.
-
Passage cells in respective media for at least 5 doublings to achieve >97% incorporation efficiency.
-
Validation: Lyse a small aliquot of Heavy cells and run LC-MS to confirm <1% unlabeled peptides.
-
-
Experimental Treatment:
-
Apply drug/stimulus to one population (e.g., Heavy) while treating the other (Light) with vehicle control.
-
-
Lysis & Digestion:
-
Lyse cells in denaturing buffer (e.g., 8M Urea).
-
Quantify protein concentration (BCA assay).
-
Mix Light and Heavy lysates 1:1 by protein mass.
-
Digest with Trypsin (Promega Gold) overnight.
-
-
LC-MS/MS Analysis:
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Inject peptides onto C18 column.
-
Analyze via Orbitrap or Q-TOF.
-
Data Processing: Set search engine (MaxQuant/Proteome Discoverer) variable modification to Lys8 (+8.0142) .
-
SILAC Workflow Diagram
Handling, Stability, and Storage[1]
To maintain the integrity of the isotopic label and prevent degradation:
-
Storage: Store powder at room temperature (desiccated) or -20°C for long term. Protect from light.[2][3]
-
Reconstitution: Dissolve in PBS or media. Sterile filter (0.22 µm) immediately. Do not autoclave solutions containing lysine, as Maillard reactions with glucose in media can occur at high heat.
-
Media Stability: Once added to cell culture media, Lys-8 is stable for roughly 4-6 weeks at 4°C. Avoid repeated freeze-thaw cycles of the supplemented media.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link
-
Cambridge Isotope Laboratories. (2025). L-Lysine[2][1][4][5][6][7][8][9][10][11]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[2] Isotope.com. Link
-
Sigma-Aldrich. (2025).[1] L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Specification. SigmaAldrich.com. Link
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(12), 952-958. Link
-
CymitQuimica. (2025). L-Lysine-3,3,4,4,5,5,6,6-d8, monohydrochloride Properties. CymitQuimica. Link
Sources
- 1. L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. isotope.com [isotope.com]
- 3. wp.unil.ch [wp.unil.ch]
- 4. CAS 344298-93-7: L-Lysine-3,3,4,4,5,5,6,6-d8,monohydrochlo… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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